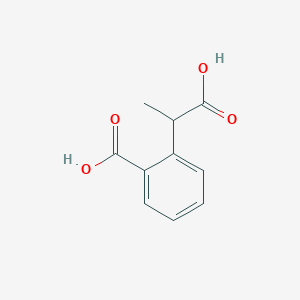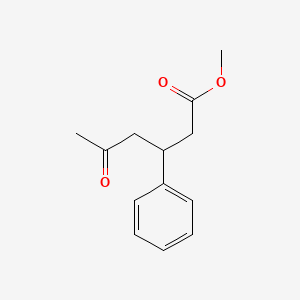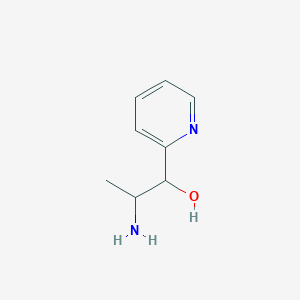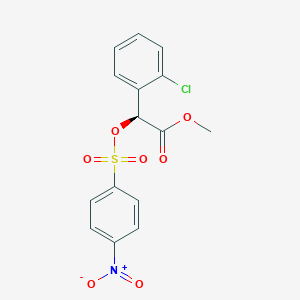
methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate is an organic compound with a complex structure It contains a sulfonyloxy group attached to an acetate moiety, with two aromatic rings substituted with chlorine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate typically involves multiple steps. One common approach is the esterification of (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the molecule, making the process more sustainable and scalable .
化学反応の分析
Types of Reactions
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2/FeCl3) can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Depending on the substituent introduced, products can vary widely.
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid.
科学的研究の応用
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate involves its interaction with specific molecular targets. The nitro and chlorine groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-(2-chlorophenyl)-2-(4-aminophenyl)sulfonyloxyacetate: Similar structure but with an amino group instead of a nitro group.
Methyl (2S)-2-(2-bromophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and nitro groups on the aromatic rings makes it distinct from other similar compounds.
特性
分子式 |
C15H12ClNO7S |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3/t14-/m0/s1 |
InChIキー |
BPBBJZNRUKPSDJ-AWEZNQCLSA-N |
異性体SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





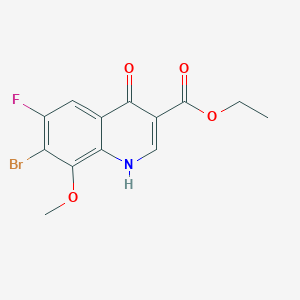
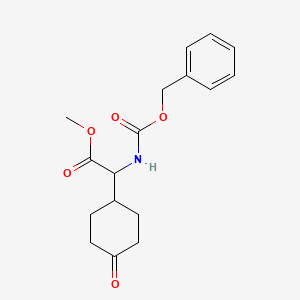
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
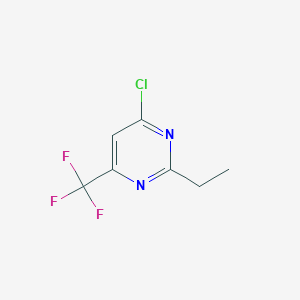
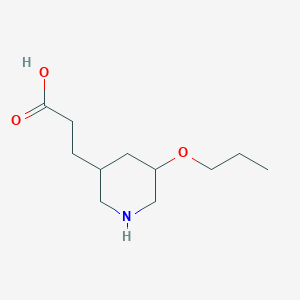
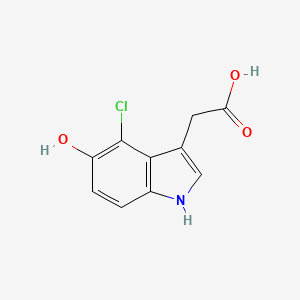
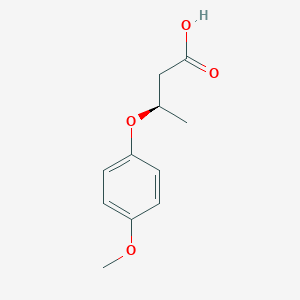
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
